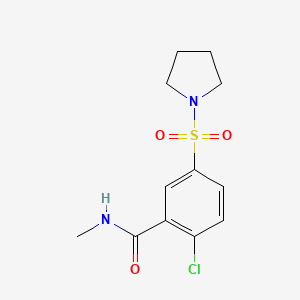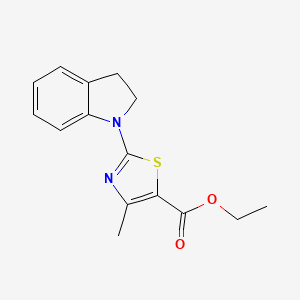![molecular formula C18H17N3O3 B4399132 N-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide](/img/structure/B4399132.png)
N-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide
Übersicht
Beschreibung
N-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide, also known as MPOA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPOA is a member of the oxadiazole family, which is known for its diverse biological activities.
Wirkmechanismus
N-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX-2 activity, this compound reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to possess significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been demonstrated to possess anticancer and antimicrobial activities. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. This compound has also been shown to possess significant pharmacological effects in animal models, making it a promising candidate for further research. However, this compound has some limitations for laboratory experiments. It is relatively unstable and may degrade over time, which can affect its pharmacological activity.
Zukünftige Richtungen
N-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide has shown promising results in animal models, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for research on this compound include:
1. Investigation of the pharmacokinetics and pharmacodynamics of this compound in humans.
2. Evaluation of the safety and efficacy of this compound in clinical trials.
3. Development of novel this compound derivatives with improved pharmacological properties.
4. Investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of this compound.
5. Identification of new therapeutic applications for this compound in other fields of medicine.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown significant pharmacological effects in animal models. Its potential therapeutic applications in various fields of medicine make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to determine the safety and efficacy of this compound in humans and to identify new therapeutic applications for this chemical compound.
Wissenschaftliche Forschungsanwendungen
N-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide has shown potential therapeutic applications in various fields of medicine. It has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to possess anticancer and antimicrobial activities.
Eigenschaften
IUPAC Name |
N-[4-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-12-3-5-14(6-4-12)18-21-20-17(24-18)11-23-16-9-7-15(8-10-16)19-13(2)22/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUWTADUVSOVHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]phenyl}propan-1-one hydrochloride](/img/structure/B4399055.png)
![1-(3-{2-[2-(3-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4399062.png)
![N-(2-methylphenyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B4399067.png)
![methyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4399076.png)
![4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B4399077.png)


![4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B4399096.png)
![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4399099.png)
![N-[4-(difluoromethoxy)phenyl]-2-(4-formylphenoxy)acetamide](/img/structure/B4399104.png)
![5-[3-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399111.png)
![3-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399117.png)
![4-nitro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4399130.png)
![1-{3-methoxy-4-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4399134.png)